molecular formula C14H21ClN2O4S B1519654 4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride CAS No. 1203244-55-6

4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride

Cat. No. B1519654
M. Wt: 348.8 g/mol
InChI Key: PBNMKOFJDWJOCK-UHFFFAOYSA-N
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Description

“4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride” is a chemical compound with the formula C14H21ClN2O4S. It has a molecular weight of 348.85 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a sulfamoyl group, and a benzoic acid group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 348.85 . Other physical and chemical properties such as boiling point and linear structure formula are not available .

Scientific Research Applications

Nickel-catalyzed and Benzoic Acid-promoted Direct Sulfenylation

A study discusses a nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes, providing an efficient access to valuable aryl sulfides. This chemical reaction demonstrates the utility of benzoic acid derivatives in facilitating chemical transformations, which could be relevant to the synthesis and application of the compound (Yang et al., 2015).

Antimicrobial Activity of Pyridine-based Sulfa-drugs

Another study highlights the design, synthesis, and antimicrobial activity of a series of pyridines and their sulfa drug derivatives. These compounds show significant antimicrobial properties, indicating the potential biomedical applications of pyridine-based compounds in combating microbial infections (El‐Sayed et al., 2017).

Electrochemical Polymerization and Activity

Research into electrochemical polymerization of pyrrole containing TEMPO side chain on Pt electrode and its electrocatalytic activity for oxidation of benzyl alcohol showcases the versatility of pyrrole-based compounds in electrochemical applications. This study could suggest avenues for the electrochemical or catalytic applications of similar pyrrolidinyl compounds (Lu et al., 2014).

Hydrogen-bonded Co-crystal Structure

A study on the co-crystal structure of benzoic acid and zwitterionic l-proline provides insights into the molecular interactions and crystal engineering aspects of benzoic acid derivatives. Understanding such interactions may be crucial for the development of new materials or drugs (Chesna et al., 2017).

Safety And Hazards

Specific safety and hazard information for this compound is not available .

properties

IUPAC Name

4-(3-pyrrolidin-1-ylpropylsulfamoyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S.ClH/c17-14(18)12-4-6-13(7-5-12)21(19,20)15-8-3-11-16-9-1-2-10-16;/h4-7,15H,1-3,8-11H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNMKOFJDWJOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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